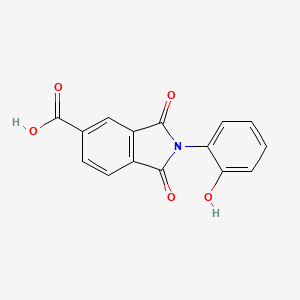

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (HPIDC) is a novel compound that has recently been investigated for its potential applications in various scientific fields. HPIDC is a derivative of the isoindoline-5-carboxylic acid family, and is a highly hydrophobic molecule with a molecular weight of 303.41 g/mol. It has been found to have a wide range of biological activities, and is being studied for its potential use in drug development, drug delivery, and other biomedical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have synthesized various derivatives of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, exploring their chemical properties and potential applications. For instance, new diacid monomers and poly(ester-imide)s were developed, showing excellent thermal stability and solubility in polar aprotic solutions due to flexible groups in their polymer backbone, with a significant weight loss temperature around 700 to 800°C (Kamel, Mutar, & Khlewee, 2019). Another study focused on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, showcasing their potent antioxidant activity, with some compounds outperforming known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Material Science Applications

In material science, the focus has been on developing new materials with enhanced properties. Isoindoline-1,3-dione-based mesogenic Schiff bases were synthesized, revealing enantiotropic liquid crystalline behavior and potential for various applications due to their thermal behavior and mesomorphic properties (Dubey et al., 2018). Additionally, a novel Ba-MOF was created for selective adsorption of CO2/CH4 and CO2/N2, demonstrating high separation selectivity and potential for CO2 capture from flue gas and natural gas (Wang et al., 2020).

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical field, derivatives of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid have been investigated for their potential as drug-like molecules. One study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, showing good competitive inhibition on AChE and very low acute toxicity, making it a promising candidate for Alzheimer’s disease treatment (Andrade-Jorge et al., 2018).

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-12-4-2-1-3-11(12)16-13(18)9-6-5-8(15(20)21)7-10(9)14(16)19/h1-7,17H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUVUONCCLSGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353608 |

Source

|

| Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

312746-96-6 |

Source

|

| Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)